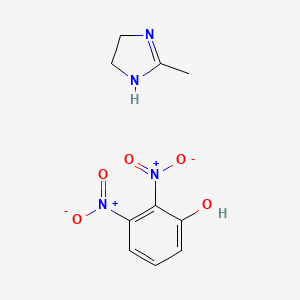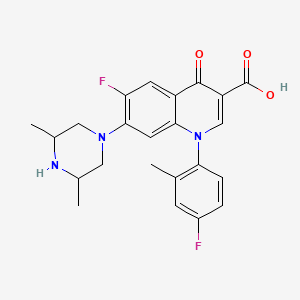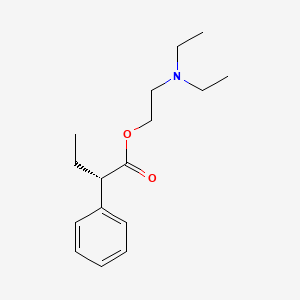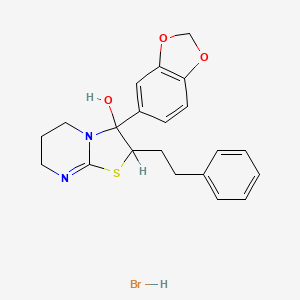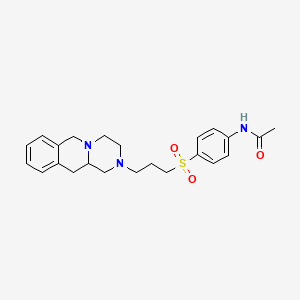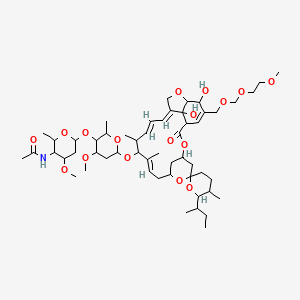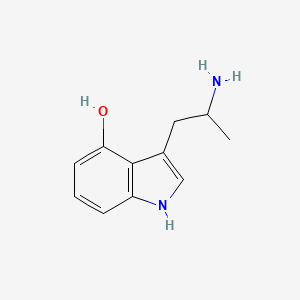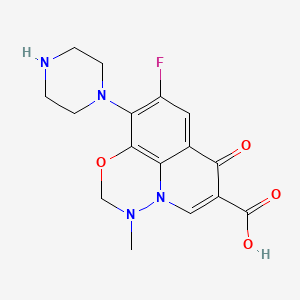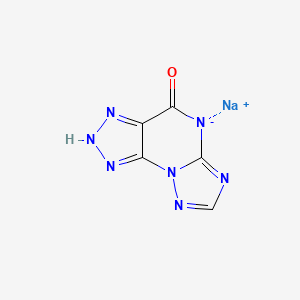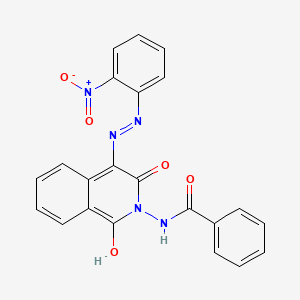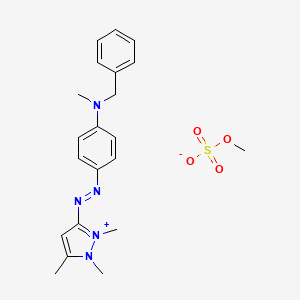
Einecs 278-804-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl (2,4,6-trimethylbenzoyl)phosphine oxide can be synthesized through the reaction of diphenylphosphine oxide with 2,4,6-trimethylbenzoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine and an organic solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of Diphenyl (2,4,6-trimethylbenzoyl)phosphine oxide involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through techniques such as recrystallization or chromatography to achieve the required purity for its applications .
Chemical Reactions Analysis
Types of Reactions
Diphenyl (2,4,6-trimethylbenzoyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Diphenyl (2,4,6-trimethylbenzoyl)phosphine oxide has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in the polymerization of monomers to form polymers.
Biology: Employed in the study of photochemical reactions and their effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and photodynamic therapy.
Mechanism of Action
The mechanism of action of Diphenyl (2,4,6-trimethylbenzoyl)phosphine oxide involves the absorption of light energy, which leads to the formation of reactive species such as free radicals. These reactive species initiate the polymerization of monomers, leading to the formation of polymers. The compound’s molecular targets include the double bonds in monomers, which are activated by the reactive species to form polymer chains .
Comparison with Similar Compounds
Similar Compounds
Diphenyl (2,4,6-trimethylbenzoyl)phosphine oxide: (Einecs 278-355-8)
(2,4,6-Trimethylbenzoyl)diphenylphosphine oxide: (Einecs 278-355-8)
Uniqueness
Diphenyl (2,4,6-trimethylbenzoyl)phosphine oxide is unique due to its high efficiency as a photoinitiator and its ability to initiate polymerization under mild conditions. Compared to similar compounds, it offers better control over the polymerization process and produces polymers with desirable properties .
Properties
CAS No. |
77967-46-5 |
|---|---|
Molecular Formula |
C20H24N5.CH3O4S C21H27N5O4S |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-benzyl-N-methyl-4-[(1,2,5-trimethylpyrazol-2-ium-3-yl)diazenyl]aniline;methyl sulfate |
InChI |
InChI=1S/C20H24N5.CH4O4S/c1-16-14-20(25(4)24(16)3)22-21-18-10-12-19(13-11-18)23(2)15-17-8-6-5-7-9-17;1-5-6(2,3)4/h5-14H,15H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
FAXQHWBWFZSVTO-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=[N+](N1C)C)N=NC2=CC=C(C=C2)N(C)CC3=CC=CC=C3.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


